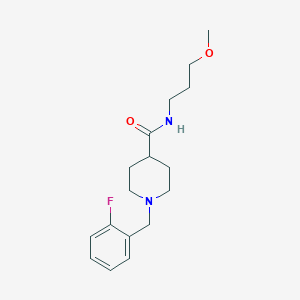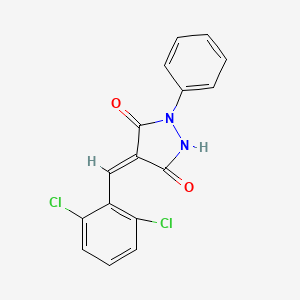![molecular formula C14H20ClNO B5163822 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)
5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride, also known as BMAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMAP is a synthetic compound that is structurally similar to natural products found in marine sponges.
Mecanismo De Acción
The mechanism of action of 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and the induction of cell death. This compound also inhibits the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to induce cell death in cancer cells through the activation of caspases, which are enzymes that play a role in programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are processes that contribute to the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride in lab experiments is its high potency and specificity for cancer cells. However, one limitation is that this compound may exhibit cytotoxic effects on normal cells at high concentrations.
Direcciones Futuras
For 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride research include investigating its potential as a combination therapy with other anti-cancer agents, as well as exploring its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications in cancer treatment. The synthesis method involves a multi-step process, and the mechanism of action involves the inhibition of tubulin polymerization and histone deacetylases. This compound has been found to induce cell death in cancer cells and inhibit their migration and invasion. While there are advantages and limitations for using this compound in lab experiments, future directions for research include investigating its potential as a combination therapy and exploring its potential for treating other diseases.
Métodos De Síntesis
The synthesis of 5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride involves a multi-step process that includes the reaction of benzylmagnesium chloride with 2-methyl-3-butyn-2-ol, followed by the reaction of the resulting product with methylamine. The final step involves the addition of hydrochloric acid to yield this compound.
Aplicaciones Científicas De Investigación
5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride has been investigated for its potential therapeutic applications in cancer treatment. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-14(2,16)10-7-11-15(3)12-13-8-5-4-6-9-13;/h4-6,8-9,16H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOYHWOTSUXTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN(C)CC1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5163753.png)
![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)
![4-[(5-ethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5163756.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5163759.png)
![4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B5163788.png)
![4-tert-butyl-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5163796.png)
![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)
![methyl 2-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5163849.png)
